molecular formula C9H13ClN2 B1294679 Ethylenediamine, 2-(chlorobenzyl)- CAS No. 6241-46-9

Ethylenediamine, 2-(chlorobenzyl)-

Cat. No. B1294679
CAS RN: 6241-46-9
M. Wt: 184.66 g/mol
InChI Key: WTGFJEQTHKHUID-UHFFFAOYSA-N
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Description

Ethylenediamine, 2-(chlorobenzyl)- (ECB) is a chemical compound that belongs to the class of aromatic amines. It is a derivative of Ethylenediamine, which is an organic compound used as a building block for the production of many other chemical products .


Molecular Structure Analysis

The molecular weight of Ethylenediamine, 2-(chlorobenzyl)- is 184.66 g/mol. Ethylenediamine, the parent compound, has a chemical formula of C2H8N2 and contains a total of 11 bonds, including 3 non-H bonds, 1 rotatable bond, and 2 primary amine (aliphatic) groups .


Physical And Chemical Properties Analysis

Ethylenediamine, the parent compound, is a colorless liquid with an ammonia-like odor. It has a density of 0.90 g/cm3, a melting point of 8 °C, and a boiling point of 116 °C . The specific physical and chemical properties of Ethylenediamine, 2-(chlorobenzyl)- are not detailed in the sources retrieved.

Scientific Research Applications

Fragmentation Study

Ethylenediamine is used in experimental and theoretical investigations of fragmentation induced by low-energy electrons . The interaction of low-energy electrons with ethylenediamine induces the fragmentation of the molecule into various anion fragments and associated neutral counterparts via dissociative electron attachment .

Chemical Synthesis

Ethylenediamine is widely used in industry as a building block for chemical synthesis to produce detergents, chelates, textile auxiliaries, agrochemicals, and polyamides . The market demand for this compound is continuously growing .

Sustainable Chemistry

Recent decades have seen the development of research for promoting Ethylenediamine in sustainable chemistry . For example, it’s used in the fabrication of nanosheets for the catalysis of H2 assisted by ethylenediamine or the “green” production of polymers from γ-grafting methods of chitosan and EDA .

Synthesis of 2-Chlorobenzamide Derivatives

2-Chlorobenzamide derivatives have been synthesized using Ethylenediamine . Ethylene diamine and isopropyl amine were dissolved in ethanolic 1 N NaOH separately and to it 2-Chlorobenzoyl chloride was added. The products were collected respectively .

Antimicrobial and Disinfectant Activity

The synthesized 2-Chlorobenzamide derivatives using Ethylenediamine have been evaluated for antimicrobial and disinfectant activity .

Environmentally Friendly Chelating Agents

Ethylenediamine is used as an environmentally friendly chelating agent in a large number of applications such as oxidative bleaching, detergents and cleaning compositions, scale prevention and reduction, remediation of soils, agriculture, electroplating, waste treatment, and biocides .

Safety and Hazards

Ethylenediamine, the parent compound, is known to be a contact sensitizer capable of producing local and generalized reactions. It is harmful if swallowed or inhaled, toxic in contact with skin, and may cause severe skin burns and eye damage . The specific safety and hazard information for Ethylenediamine, 2-(chlorobenzyl)- is not detailed in the sources retrieved.

Future Directions

Ethylenediamine, the parent compound, is a widely used building block in chemical synthesis, with approximately 500,000 tonnes produced in 1998 . The potential future directions for Ethylenediamine, 2-(chlorobenzyl)- are not specified in the sources retrieved.

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGFJEQTHKHUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211469
Record name Ethylenediamine, 2-(chlorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediamine, 2-(chlorobenzyl)-

CAS RN

6241-46-9
Record name Ethylenediamine, 2-(chlorobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006241469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylenediamine, 2-(chlorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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